1-{(E)-[6-(diphenylmethylidene)cyclohexa-2,4-dien-1-ylidene]methyl}-4-methoxybenzene
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Overview
Description
4-{[6-(DIPHENYLMETHYLENE)-2,4-CYCLOHEXADIENYLIDEN]METHYL}PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a cyclohexadienylidene core and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(DIPHENYLMETHYLENE)-2,4-CYCLOHEXADIENYLIDEN]METHYL}PHENYL METHYL ETHER typically involves multiple steps, including the formation of the cyclohexadienylidene core and the attachment of phenyl groups. Common synthetic routes may include:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with benzyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(DIPHENYLMETHYLENE)-2,4-CYCLOHEXADIENYLIDEN]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-{[6-(DIPHENYLMETHYLENE)-2,4-CYCLOHEXADIENYLIDEN]METHYL}PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[6-(DIPHENYLMETHYLENE)-2,4-CYCLOHEXADIENYLIDEN]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A simpler compound with two phenyl groups attached to a methane core.
Methylene diphenyl diisocyanate (MDI): An industrially important compound used in the production of polyurethanes.
Uniqueness
4-{[6-(DIPHENYLMETHYLENE)-2,4-CYCLOHEXADIENYLIDEN]METHYL}PHENYL METHYL ETHER is unique due to its complex structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C27H22O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[(E)-(6-benzhydrylidenecyclohexa-2,4-dien-1-ylidene)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C27H22O/c1-28-25-18-16-21(17-19-25)20-24-14-8-9-15-26(24)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-20H,1H3/b24-20+ |
InChI Key |
NTDZZGYLMDSVFT-HIXSDJFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C=CC=CC2=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=CC=CC2=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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